Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Overview
Description
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a starting material, which undergoes a cyclization reaction to form the desired pyrrolidine ring. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorophenyl-substituted derivatives.
Scientific Research Applications
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate: Similar in structure but with the fluorophenyl group at a different position.
Trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.
Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate: Features a bromophenyl group in place of the fluorophenyl group.
Uniqueness
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCUOWHHZXWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60916794 | |
Record name | Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-13-1 | |
Record name | Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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